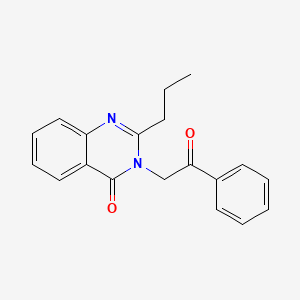

3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-phenacyl-2-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-2-8-18-20-16-12-7-6-11-15(16)19(23)21(18)13-17(22)14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBSMBPJJFNPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216616 | |

| Record name | 3-(2-Oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866010-54-0 | |

| Record name | 3-(2-Oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866010-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone to form the quinazolinone core. The reaction typically proceeds under acidic or basic conditions, with the use of catalysts such as acetic acid or sodium hydroxide. The 2-oxo-2-phenylethyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the quinazolinone core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can introduce various functional groups, leading to a wide range of quinazolinone derivatives.

Scientific Research Applications

Chemical Characteristics

The molecular formula of 3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone is with a molecular weight of approximately 306.36 g/mol. The compound features a quinazolinone core, which is known for its broad spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties .

Biological Activities

1. Anticancer Activity

Quinazolinones, including this compound, have been investigated for their anticancer properties. Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this quinazolinone have shown effectiveness against human leukemia cell lines (K-562 and HL-60) and solid tumors .

Case Study:

In a study assessing the antitumor activity of novel quinazoline derivatives, several compounds demonstrated potent activity against different tumor subpanels. Specifically, 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one was highlighted for its broad-spectrum efficacy .

2. Antimicrobial Properties

The antimicrobial potential of quinazolinones has also been documented. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

3. Anti-inflammatory Effects

Research has indicated that certain quinazolinone derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and other mediators involved in inflammation pathways .

Data Table: Biological Activities Overview

| Activity Type | Compound Derivative | Target Cells/Organisms | Observed Effect |

|---|---|---|---|

| Anticancer | 3-(4-chlorophenyl)-2-[...]-quinazolinone | K-562, HL-60 | Cytotoxicity |

| Antimicrobial | Various quinazolinones | Staphylococcus aureus, E. coli | Growth inhibition |

| Anti-inflammatory | Quinazolinone derivatives | In vitro models | Reduced cytokine production |

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations at Position 3

- 3-(4-Fluorophenyl)-2-propyl-4(3H)-quinazolinone (CAS: 866010-56-2): Replacing the phenylethyl group with a 4-fluorophenyl-2-oxoethyl moiety retains similar molecular weight (324.36 g/mol) but introduces electron-withdrawing fluorine, enhancing inhibitory activity against targets like human carbonic anhydrase XII (hCA XII) (KI = 9.1–10.8 nM vs. 13.0 nM for the non-fluorinated analogue) .

- 3-(p-Substituted phenyl)-6-bromo-4(3H)-quinazolinones: Derivatives with bromine at position 6 and substituents like acetylphenyl at position 3 exhibit potent anti-inflammatory and analgesic properties, highlighting the role of halogenation in modulating activity .

Substituent Variations at Position 2

- 2-Methyl- and 2-Ethyl-4(3H)-quinazolinones: Smaller alkyl groups (methyl, ethyl) at position 2 simplify lithiation reactions, enabling the synthesis of complex derivatives. For example, 2-ethyl-4(3H)-quinazolinone undergoes double lithiation with lithium diisopropylamide (LDA), facilitating reactions with electrophiles like iodine to form dimerized products .

- 2-((2-Oxo-2-phenylethyl)thio)quinazolinone: Replacing the propyl group with a thioether-linked phenylethyl moiety improves hCA XII inhibition (KI = 13.0 nM) compared to bulkier substituents (e.g., 1-oxo-1-phenylpropan-2-yl; KI = 76.8 nM) .

Anticancer Activity

- Ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate (3c): This derivative demonstrated superior antitumor activity against melanoma (SK-MEL-2), ovarian (IGROV1), and renal (TK-10) cancer cell lines compared to 5-fluorouracil, with IC50 values < 10 µM .

- 3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one (5): Exhibited EGFR inhibitory activity comparable to erlotinib, with selectivity toward cancer cells over normal cells .

Antimicrobial and Enzyme Inhibition

- Triazole-Quinazolinone Hybrids: Compounds combining 1,2,3-triazole and quinazolinone moieties showed broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) .

- Chloro/Fluoro-Substituted Derivatives: Introduction of halogens at the phenyl ring (e.g., compounds 4 and 5) enhanced hCA XII inhibition (KI = 9.1–10.8 nM) compared to non-halogenated analogues .

Physicochemical Properties

Biological Activity

3-(2-oxo-2-phenylethyl)-2-propyl-4(3H)-quinazolinone is a member of the quinazolinone family, which is known for its diverse biological activities. This compound exhibits significant pharmacological potential, particularly in anticancer, antibacterial, and anti-inflammatory applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It features a quinazolinone core with a phenyl group and a propyl substituent, which may influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazolinone derivatives. For instance:

- Mechanism of Action : Quinazolinones act as inhibitors of various kinases involved in cancer progression, particularly targeting the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

-

Case Studies :

- A study demonstrated that derivatives of quinazolinone exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds ranged from 10 μM to 12 μM, indicating potent activity .

- Another set of compounds derived from quinazolinones showed effectiveness against leukemia cell lines (L-1210 and K-562), suggesting their broad-spectrum antitumor potential .

Antibacterial Activity

Quinazolinone derivatives have also been investigated for their antibacterial properties:

- In Vitro Studies : Several studies have reported that quinazolinones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were shown to outperform standard antibiotics like penicillin in inhibiting bacterial growth .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A1 | S. aureus | 5 μg/mL |

| A2 | E. coli | 10 μg/mL |

| A3 | P. aeruginosa | 15 μg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinones are notable as well:

- Research Findings : Quinazolinone derivatives have been shown to inhibit COX enzymes, which play a crucial role in inflammation. For instance, a hybrid compound demonstrated superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Q & A

Q. How can predictive modeling enhance the design of novel derivatives?

- Methodological Answer : QSAR models using descriptors like logP, polar surface area, and H-bond donors predict bioavailability. DFT calculations (e.g., B3LYP/6-31G*) optimize electronic properties for target binding, as demonstrated in 2-heteroalkylquinazolinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.